1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, attached to a piperidine ring. The presence of the methyl group at the 3-position of the oxadiazole ring adds to its structural complexity and potential biological activity.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal functions and leading to their inhibition or death.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their inhibition or death .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely lead to the inhibition or death of pathogens by disrupting their essential biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the oxadiazole ring followed by its attachment to the piperidine ring. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and catalysts used.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: The compound could be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid:
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another related compound with potential biological activity.
Uniqueness: 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds. Its piperidine ring and the presence of the methyl group on the oxadiazole ring contribute to its uniqueness.
Properties
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7-11-9(16-12-7)6-13-4-2-8(3-5-13)10(14)15/h8H,2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYNSYHZHZXSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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